molecular formula C18H23FN2O3 B3142057 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid CAS No. 497061-34-4

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid

Cat. No.: B3142057
CAS No.: 497061-34-4
M. Wt: 334.4 g/mol
InChI Key: JSOUCVOVUJICNR-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid (CAS: 497061-34-4) is a fluorinated piperazine-carboxylic acid derivative. Its structure combines a cyclohexane-1-carboxylic acid backbone with a piperazine ring substituted at the 4-position by a 2-fluorophenyl group. This compound is of interest in medicinal chemistry and materials science due to its structural flexibility and functional groups amenable to derivatization .

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3/c19-15-7-3-4-8-16(15)20-9-11-21(12-10-20)17(22)13-5-1-2-6-14(13)18(23)24/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUCVOVUJICNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150749
Record name 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497061-34-4
Record name 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=497061-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid typically involves multiple steps. One common route includes the reaction of 2-fluorophenylpiperazine with cyclohexanone under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including carbonylation and carboxylation, to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with various receptors or enzymes, modulating their activity. The piperazine ring may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Key Characteristics Reference
2-{[4-(Ethoxycarbonyl)piperazinyl]carbonyl}cyclohexanecarboxylic acid Ethoxycarbonyl Increased lipophilicity; may reduce solubility in aqueous media. Used in ester prodrug strategies.
2-[4-(Diphenylmethyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid Diphenylmethyl Steric bulk limits receptor binding but enhances π-π stacking in crystal lattices.
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)cyclohexane-1-carboxylic acid Benzodioxole Electron-rich group improves hydrogen bonding; potential CNS activity due to blood-brain barrier penetration.
Target compound 2-Fluorophenyl Balances electronegativity and steric demand; fluorine enhances binding affinity in kinase inhibitors (e.g., PI3Kδ) .

Key Findings :

  • Electronic Effects : Fluorine’s electronegativity increases dipole moments, improving interactions with polar residues in biological targets compared to ethoxycarbonyl or benzodioxole groups .
  • Steric Effects : The 2-fluorophenyl group offers moderate steric hindrance, enabling better receptor fit than bulkier diphenylmethyl analogs .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life relative to non-halogenated derivatives .

Physicochemical Properties

  • Crystallinity : Fluorinated analogs exhibit tighter crystal packing due to C-F···H interactions, as seen in cyclohexane-carboxylic acid derivatives (e.g., ). This contrasts with ethoxycarbonyl analogs, which show disordered packing .
  • Solubility : The target compound’s logP (~2.8) is lower than diphenylmethyl analogs (~4.5) but higher than benzodioxole derivatives (~2.0), balancing membrane permeability and aqueous solubility .

Challenges and Limitations

  • Synthetic Accessibility: Fluorination introduces complexity; notes discontinuation of the target compound, possibly due to challenging purification .
  • Biological Data Gaps: Limited in vitro/vivo studies on the target compound compared to PI3Kδ inhibitors () highlight the need for further profiling .

Biological Activity

2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid is a synthetic organic compound notable for its potential biological activities. This compound features a piperazine ring and a cyclohexane carboxylic acid moiety, making it a candidate for various pharmacological applications. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 497061-34-4
Molecular Formula C18H23FN2O3
Molecular Weight 334.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring contributes to the compound's specificity.

Interaction with Receptors

Research indicates that derivatives of piperazine compounds often exhibit affinity for various neurotransmitter receptors, such as serotonin and dopamine receptors. The specific interactions may lead to modulation of neurotransmitter activity, which is crucial in conditions like anxiety and depression .

Pharmacological Studies

Several studies have examined the pharmacological effects of similar compounds, providing insights into the potential applications of this compound.

Antagonistic Activity

A study highlighted the development of piperazine derivatives as NK(1) receptor antagonists. Among these compounds, some demonstrated significant in vitro potency and selectivity, suggesting that similar structural analogs could exhibit comparable antagonist activity .

Case Study: NK(1) Receptor Antagonists

In a comparative analysis involving various piperazine derivatives, one compound was identified as a potent NK(1) receptor antagonist with favorable pharmacokinetic properties. This finding underscores the potential therapeutic applications of piperazine-based compounds in treating conditions such as depression and anxiety disorders .

Toxicological Profile

The safety and toxicity profile of this compound has not been extensively studied; however, related compounds have undergone toxicological assessments. The evaluation typically involves determining the LD50 values and assessing any adverse effects on vital organs .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on existing literature:

Activity TypeDescriptionReferences
Receptor Binding Potential interaction with serotonin and dopamine receptors
Antagonistic Effects Activity as an NK(1) receptor antagonist
Toxicity Assessment Limited data available; requires further research

Q & A

Q. What are the recommended synthetic routes for 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid, and what key reaction conditions should be optimized?

Methodological Answer: The synthesis typically involves coupling 2-fluorophenylpiperazine with cyclohexane-1-carboxylic acid derivatives. Key steps include:

  • Carbodiimide-mediated coupling : Use reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group for nucleophilic attack by the piperazine amine .
  • Solvent selection : Dichloromethane (DCM) or ethanol are common solvents for piperazine acylation due to their polarity and compatibility with carbodiimides .
  • Catalysts : DMAP (4-dimethylaminopyridine) can accelerate reaction rates by stabilizing intermediates .

Q. Table 1: Example Reaction Conditions

ComponentRoleExample Parameters
DCCCoupling agent1.2 equiv, 0°C to RT
DCMSolventAnhydrous, reflux
DMAPCatalyst0.1 equiv

Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • X-ray crystallography : Resolve the 3D conformation of the piperazine ring and carbonyl group (e.g., as in analogous piperazine derivatives ).
  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 2-fluorophenyl) and cyclohexane protons (δ 1.2–2.5 ppm) .
    • ¹³C NMR : Confirm the carbonyl (δ ~170 ppm) and quaternary carbons .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight .

Q. Table 2: Key Spectral Signatures

TechniqueExpected Data
¹H NMR (DMSO-d6)2-fluorophenyl (multiplet, 4H)
FT-IRC=O stretch (~1650 cm⁻¹)
HPLC retention time8.2 min (C18 column, acetonitrile/H2O)

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Similar to other fluorophenyl-piperazine derivatives:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (reported hazards in analogous compounds include irritation ).
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can substituent modifications on the piperazine ring influence the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Electron-withdrawing groups : Fluorine at the 2-position enhances metabolic stability and receptor binding affinity (observed in fluorophenyl-piperazine analogs ).
  • Cyclohexane substitution : Introducing bulky groups (e.g., methyl) alters lipophilicity and bioavailability. Test via logP measurements and in vitro permeability assays .

Q. Table 3: Substituent Effects on Activity

ModificationObserved ImpactReference
2-FluorophenylImproved CNS penetration
Cyclohexane carboxylEnhanced solubility in PBS

Q. What strategies resolve contradictions in reported solubility or stability data?

Methodological Answer: Address discrepancies by:

  • Standardized assays : Use USP methods for solubility (e.g., shake-flask in pH 7.4 buffer) .
  • Purity verification : Compare HPLC profiles with reference standards (e.g., CAS 65709-33-3 for fluorophenyl-piperazine analogs ).
  • Degradation studies : Perform forced degradation (heat, light, pH extremes) to identify labile moieties (e.g., hydrolytic cleavage of the piperazine-carbamide bond ).

Q. How can computational modeling predict target interactions for this compound?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT1A/2A), leveraging crystallographic data from piperazine-protein complexes .
  • QM/MM simulations : Analyze electronic effects of fluorine on binding affinity (e.g., partial charge distribution at the 2-fluorophenyl ring ).

Q. Table 4: Docking Parameters

ParameterValue
Receptor PDB ID7EKG (5-HT1A)
Grid box size25 Å × 25 Å × 25 Å
Scoring functionAMBER force field

Q. What experimental designs validate the compound’s antioxidant potential?

Methodological Answer:

  • In vitro assays :
    • DPPH radical scavenging : Measure IC50 values (compare to ascorbic acid controls) .
    • Lipid peroxidation inhibition : Use rat liver homogenates and thiobarbituric acid reactive substances (TBARS) assay .
  • Mechanistic studies : ESR spectroscopy to detect radical quenching by the piperazine-carboxyl moiety .

Data Contradiction Analysis Example
If conflicting reports arise on metabolic stability:

  • Hypothesis : Variability in cytochrome P450 isoform activity.
  • Testing : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid

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